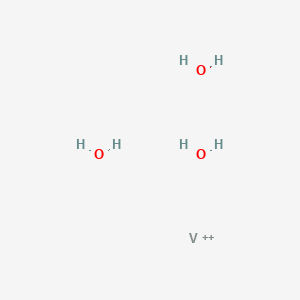
Vanadium(2+);trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vanadium(2+);trihydrate, also known as vanadium(II) trihydrate, is a compound consisting of vanadium ions in the +2 oxidation state coordinated with three water molecules. Vanadium is a transition metal known for its multiple oxidation states and its ability to form various complexes. The trihydrate form indicates that three water molecules are associated with each vanadium ion in the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Vanadium(2+);trihydrate can be synthesized through the reduction of vanadium(III) or vanadium(V) compounds. One common method involves the reduction of vanadium(III) sulfate with a reducing agent such as zinc in an acidic medium. The reaction is typically carried out in an aqueous solution, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production of this compound often involves the reduction of vanadium pentoxide (V2O5) using calcium or aluminum as reducing agents. The process includes smelting, leaching, and roasting steps to obtain high-purity vanadium compounds. The final product is then hydrated to form the trihydrate complex.
Chemical Reactions Analysis
Types of Reactions
Vanadium(2+);trihydrate undergoes various chemical reactions, including:
Oxidation: Vanadium(II) can be oxidized to higher oxidation states such as vanadium(III) or vanadium(IV) using oxidizing agents like oxygen or hydrogen peroxide.
Reduction: Vanadium(II) can be reduced to vanadium metal using strong reducing agents.
Substitution: The water molecules in this compound can be substituted with other ligands such as ammonia or phosphines.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and nitric acid.
Reducing Agents: Zinc, sodium borohydride, and lithium aluminum hydride.
Substitution Reagents: Ammonia, phosphines, and other ligands.
Major Products Formed
Oxidation: Vanadium(III) or vanadium(IV) complexes.
Reduction: Vanadium metal.
Substitution: Vanadium complexes with different ligands.
Scientific Research Applications
Vanadium(2+);trihydrate has several scientific research applications:
Chemistry: Used as a reducing agent in various chemical reactions and as a precursor for synthesizing other vanadium compounds.
Biology: Investigated for its potential role in biological systems, including its insulin-mimetic properties and its effects on glucose metabolism.
Medicine: Explored for its potential therapeutic applications in treating diabetes, cancer, and other diseases.
Industry: Utilized in the production of high-strength steel alloys and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of vanadium(2+);trihydrate involves its ability to undergo redox reactions and interact with various biological molecules. In biological systems, vanadium compounds can mimic insulin by inhibiting protein tyrosine phosphatases, leading to increased glucose uptake in cells. This compound can also interact with other enzymes and proteins, affecting various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Vanadium(III) trihydrate: Similar to vanadium(2+);trihydrate but with vanadium in the +3 oxidation state.
Vanadium(IV) trihydrate: Contains vanadium in the +4 oxidation state.
Vanadium(V) trihydrate: Contains vanadium in the +5 oxidation state.
Uniqueness
This compound is unique due to its +2 oxidation state, which is less common compared to higher oxidation states of vanadium. This lower oxidation state gives it distinct redox properties and reactivity, making it valuable in specific chemical and biological applications.
Properties
CAS No. |
71413-87-1 |
|---|---|
Molecular Formula |
H6O3V+2 |
Molecular Weight |
104.988 g/mol |
IUPAC Name |
vanadium(2+);trihydrate |
InChI |
InChI=1S/3H2O.V/h3*1H2;/q;;;+2 |
InChI Key |
HHFJNDVUVNWMFC-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.[V+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















